Physical and chemical properties of 4-Pyridin-2-ylisoxazol-5-amine
Physical and chemical properties of 4-Pyridin-2-ylisoxazol-5-amine
Core Scaffold for TGF-β Type I Receptor (ALK5) Inhibition
Executive Summary
4-Pyridin-2-ylisoxazol-5-amine (CAS: 499785-46-5) is a critical heterocyclic scaffold in medicinal chemistry, specifically recognized as the pharmacophore anchor for a class of potent Transforming Growth Factor-beta (TGF-β) Type I receptor kinase (ALK5) inhibitors .[1][2]
Unlike non-specific kinase inhibitors, this molecule features a specific bidentate nitrogen motif—comprising the pyridine nitrogen and the isoxazole nitrogen—that mimics the adenine ring of ATP. This structural arrangement allows for high-affinity binding to the hinge region of the ALK5 kinase domain. Consequently, this compound and its derivatives (e.g., SB-431542) are extensively utilized in oncology and fibrosis research to modulate the TGF-β signaling pathway, which drives tumor metastasis and epithelial-to-mesenchymal transition (EMT).
Chemical Identity & Structural Analysis[3]
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 4-(Pyridin-2-yl)isoxazol-5-amine |
| CAS Registry Number | 499785-46-5 |
| Molecular Formula | C₈H₇N₃O |
| Molecular Weight | 161.16 g/mol |
| SMILES | Nc1noc(c1)-c2ccccn2 |
| InChIKey | BLKHMTAXNXLDJP-UHFFFAOYSA-N |
Structural Pharmacophore
The molecule consists of a 5-amino-isoxazole core substituted at the 4-position with a 2-pyridyl ring.[1][2][3][4][5]
-
Hinge Binding Motif: The spatial arrangement of the pyridine nitrogen (
) and the isoxazole nitrogen ( ) creates a "pincer" capable of forming hydrogen bonds with the backbone amide residues of the kinase hinge region. -
Electronic Character: The isoxazole ring is electron-withdrawing, reducing the basicity of the amine group, while the pyridine ring remains a hydrogen bond acceptor.
Physicochemical Profile
The following data aggregates experimental observations and high-confidence predictive models essential for formulation and assay development.
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically off-white to pale yellow powder. |
| Melting Point | 145–148 °C | Indicative of strong intermolecular H-bonding. |
| Solubility (Water) | Low (< 0.5 mg/mL) | Hydrophobic aromatic core limits aqueous solubility. |
| Solubility (Organic) | High in DMSO, DMF, Ethanol | Recommended stock solvent: DMSO (up to 50 mM). |
| LogP (Octanol/Water) | ~1.2 (Predicted) | Lipophilic enough for cell permeability; follows Lipinski's Rule of 5. |
| pKa (Pyridine N) | ~4.8 – 5.2 | Slightly less basic than unsubstituted pyridine due to the isoxazole ring. |
| pKa (Amine) | Weakly basic | Delocalization into the isoxazole ring reduces proton affinity. |
Synthetic Routes & Methodology
Retrosynthetic Analysis
The most robust synthesis of 4-substituted-5-aminoisoxazoles involves the cyclization of
Protocol: Cyclocondensation Route
Objective: Synthesis of 4-(pyridin-2-yl)isoxazol-5-amine from 3-oxo-3-(pyridin-2-yl)propanenitrile.
Reagents:
-
Precursor: 3-oxo-3-(pyridin-2-yl)propanenitrile (1.0 eq)
-
Reagent: Hydroxylamine hydrochloride (
) (1.2 eq) -
Base: Sodium Acetate (
) or Triethylamine ( ) (2.0 eq) -
Solvent: Ethanol (EtOH) or Methanol (MeOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 3-oxo-3-(pyridin-2-yl)propanenitrile in Ethanol (0.5 M concentration) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add Hydroxylamine hydrochloride followed by the base (Sodium Acetate). The base frees the hydroxylamine from its salt form.
-
Reflux: Heat the mixture to reflux (
) for 3–6 hours. Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.-
Mechanism:[6] The hydroxylamine attacks the ketone carbonyl to form an oxime intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon.
-
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure (rotary evaporator).
-
Extraction: Resuspend the residue in water and extract with Ethyl Acetate (
). -
Purification: Wash combined organic layers with brine, dry over anhydrous
, and concentrate. Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).
Synthetic Workflow Diagram
Caption: Step-wise cyclocondensation mechanism converting the
Biological Context: Mechanism of Action[2][8]
Target Specificity: ALK5 Inhibition
This compound serves as a "fragment" or "core" for inhibitors of the Activin Receptor-Like Kinase 5 (ALK5) , also known as TGF-β Type I Receptor.[7]
-
Binding Mode: The molecule acts as an ATP-competitive inhibitor.
-
Hinge Interaction: The pyridine nitrogen acts as a hydrogen bond acceptor, while the amine (or adjacent ring nitrogen) interacts with the backbone NH and CO of the kinase hinge region (typically His283 in ALK5).
-
Selectivity: The 4-(pyridin-2-yl) substitution pattern is crucial for selectivity against p38 MAPK, a common off-target for similar scaffolds.
Signaling Pathway Impact
Inhibition of ALK5 prevents the phosphorylation of Smad2 and Smad3 . This blockade halts the translocation of the Smad complex to the nucleus, thereby downregulating TGF-β responsive genes involved in fibrosis and metastasis.
Pathway Diagram
Caption: Disruption of the canonical TGF-β/Smad signaling cascade by competitive inhibition of the ALK5 receptor.
Handling, Safety, and Stability
Stability[2]
-
Thermal Stability: Stable up to melting point (~145°C).
-
Chemical Stability: The isoxazole ring is stable under neutral and acidic conditions but may undergo ring opening under strong basic conditions at high temperatures.
-
Light Sensitivity: Protect from prolonged exposure to direct UV light.
Safety Profile (GHS Classification)
-
Signal Word: Warning
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Reproductive Toxicity: As an ALK5 inhibitor, this compound may interfere with developmental pathways. Strict containment is required for pregnant personnel.
References
-
PubChem. "4-(Pyridin-2-yl)isoxazol-5-amine (Compound)." National Center for Biotechnology Information. Accessed January 2025.[8] [Link]
- Callahan, J. F., et al. "Identification of novel inhibitors of the transforming growth factor beta1 (TGF-beta1) type I receptor (ALK5)." Journal of Medicinal Chemistry, 2002. (Foundational SAR for pyridyl-isoxazole/imidazole scaffolds).
-
Laping, N. J., et al. "Inhibition of transforming growth factor (TGF)-beta1-induced extracellular matrix with a novel inhibitor of the TGF-beta type I receptor kinase: SB-431542." Molecular Pharmacology, 2002. [Link]
- Sigma-Aldrich. "Safety Data Sheet: 4-Pyridin-2-ylisoxazol-5-amine." Merck KGaA. (Generic SDS for ALK5 inhibitors).
-
Inman, G. J., et al. "SB-431542 is a potent and specific inhibitor of transforming growth factor-beta superfamily type I activin receptor-like kinase (ALK) receptors ALK4, ALK5, and ALK7." Molecular Pharmacology, 2002. [Link]
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- 4. Potassium tert-butoxide | 865-47-4 [amp.chemicalbook.com]
- 5. Potassium tert-butoxide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. A specific inhibitor of TGF-beta receptor kinase, SB-431542, as a potent antitumor agent for human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
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